Beta-D-Glucose

Anomeric equilibrium Mutarotation Carbohydrate chemistry

Research protocols requiring anomerically pure glucose face uncontrolled mutarotation variables when using equilibrium D-glucose. β-D-Glucose (CAS 492-61-5) eliminates this confound. • Defined substrate for glucose isomerase kinetics - β-anomer conversion rate is 2.13-fold lower than α, enabling explicit mutarotation modeling in reactor design. • Preferred anomer for G6PDH-coupled metabolic channeling studies - yields 29% higher lactate flux in erythrocyte glycolysis vs. α-D-glucose. • Essential for S. cerevisiae cAMP signaling & ethanol fermentation assays at ≥1.0 g/L glucose. Verified ≥98% purity. Bulk quantities available.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 492-61-5
Cat. No. B160349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-D-Glucose
CAS492-61-5
Synonymsβ-D-glucopyranose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1200.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





β-D-Glucose Specifications and Physicochemical Properties


β-D-Glucose (CAS 492-61-5) is the beta anomer of D-glucose, a six-carbon aldohexose monosaccharide with molecular formula C₆H₁₂O₆ and molecular weight 180.16 g/mol [1]. It exists as a white to almost white crystalline powder with a melting point range of 148–158 °C, varying by source and purity grade [2]. β-D-Glucose is soluble in water (100 mg/mL with sonication at 25 °C), DMSO (20 mg/mL), DMF (10 mg/mL), and PBS (pH 7.2, 10 mg/mL) . In aqueous solution at equilibrium, β-D-glucose constitutes approximately 64% of the anomeric mixture, with α-D-glucose comprising 36% and the linear form less than 0.02% [3]. The compound exhibits mutarotation, with freshly dissolved β-D-glucose showing a specific rotation of +18.7° that increases over time to stabilize at +52.7° as equilibrium is reached [4].

1
Workflow Anomer-specific enzyme kinetics and mutarotation studies
2
Selection Defined β-anomer for stereochemical control in metabolic assays
3
Use Context Polarimetric identity confirmation and anomer-purity verification

Why α-D-Glucose Cannot Substitute for β-D-Glucose


Although α-D-glucose (CAS 50-99-7 for D-glucose equilibrium mixture) and β-D-glucose are anomers of the same monosaccharide, they exhibit distinct and often opposing biological and biochemical behaviors that preclude simple substitution. In aqueous solution at pH 7, the equilibrium proportion of β-D-glucose is 64% versus 36% for α-D-glucose [1], but this equilibrium is dynamic and subject to mutarotation kinetics that differ by orders of magnitude between experimental conditions [2]. More critically, numerous enzymes display pronounced anomeric specificity: glucose-6-phosphate dehydrogenase exhibits preferential affinity for β-D-glucose-6-phosphate, while phosphoglucose isomerase is stereospecific for α-D-glucose-6-phosphate, creating divergent metabolic channeling [3]. Immobilized glucose isomerase processes α-D-glucose at a rate 113% higher than β-D-glucose under identical conditions [4]. In cellular systems, β-D-glucose is more rapidly metabolized to ethanol and CO₂ in yeast and to lactate in rat erythrocytes [5][6]. These anomer-specific differences are concentration-dependent and cell-type specific [7], meaning that the use of equilibrium D-glucose or the incorrect anomer introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Enzyme anomeric preference

Glucose isomerase, hexokinase, and G6PDH exhibit distinct anomer specificity; substitution with α-D-glucose may alter reaction rates and pathway flux.

Mutarotation kinetics

Freshly dissolved β-D-glucose has a specific rotation of +18.7°, which shifts to +52.7° over time. Equilibrium glucose introduces uncontrolled mutarotation variables.

Metabolic channeling divergence

β-D-glucose preferentially feeds the pentose phosphate and polyol pathways, while α-D-glucose favors glycolysis. Incorrect anomer selection may shift metabolite profiles.

Anomer-Specific Evidence for β-D-Glucose


Anomeric Equilibrium Distribution

In aqueous solution at pH 7 and ambient temperature, β-D-glucose constitutes 64% of the equilibrium anomeric mixture, whereas α-D-glucose constitutes only 36%, with the linear form accounting for less than 0.02% [1][2]. This thermodynamic preference for the β-anomer is attributed to the equatorial orientation of all hydroxyl groups in β-D-glucopyranose, which minimizes steric strain and maximizes hydrogen bonding with water [3].

Equilibrium Distribution
Head-to-head
64% β vs 36% α
β-anomer predominates at equilibrium, supporting defined starting-state experiments.
Aqueous pH 7, ambient temp.
Anomeric equilibrium Mutarotation Carbohydrate chemistry

Specific Rotation and Mutarotation

Freshly dissolved β-D-glucose exhibits an initial specific rotation [α]D²⁰ of +18.7°, which increases over time to stabilize at +52.7° as mutarotation proceeds to equilibrium [1]. In contrast, α-D-glucose has an initial specific rotation of +112.2°, which decreases to the same equilibrium value of +52.7° [1]. Commercial β-D-glucose containing α-D-glucose as an impurity typically shows a specific rotation range of +50.0° to +56.0° [2].

Specific Rotation
Head-to-head
[α]D²⁰ +18.7° initial (β) vs +112.2° (α)
Characteristic optical rotation enables anomer identity and purity verification.
Equilibrium value +52.7°.
Polarimetry Mutarotation kinetics Anomer identification

Glucose Isomerase Anomeric Specificity

In immobilized glucose isomerase (EC 5.3.1.5) reactor studies at pH 7.5 and 60 °C, the initial conversion rate of α-D-glucose was 113% higher than that of β-D-glucose at a substrate concentration of 0.028 mol L⁻¹ (1% w/v) [1]. The α-anomer conversion rate was also 43% higher than that of equilibrated glucose at the same concentration [1]. This anomeric reactivity difference is mathematically described by a kinetic model incorporating both mutarotation and isomerization steps with distinct rate constants for each anomer [1].

Isomerase Specificity
Head-to-head
α-D-glucose conversion rate 113% higher than β-D-glucose
Anomer identity dictates kinetic baseline; supports mutarotation-corrected modeling.
Immobilized enzyme, pH 7.5, 60°C.
Enzyme kinetics Glucose isomerase High-fructose syrup production

Erythrocyte Glycolytic Flux Anomeric Preference

In rat erythrocytes incubated at 37 °C, the β-anomer of glucose was metabolized to lactate more rapidly than the α-anomer, with a β/α ratio of approximately 1.3 [1]. Quantitatively, the amounts of α- and β-D-glucose converted to lactate during a 3-minute incubation were 0.21 μmol/gHb and 0.27 μmol/gHb, respectively [1]. The transport of β-D-glucose into erythrocytes was also more rapid: 3.5 μmol/gHb for α-D-glucose versus 5.0 μmol/gHb for β-D-glucose over 3 minutes [1]. Glucose phosphorylation by rat erythrocyte hexokinase occurred at higher velocities with the β-anomer (β/α ratio = 1.28), with a Km of 53 μM for either anomer [1].

Erythrocyte Glycolysis
Head-to-head
β/α lactate ratio 1.29 (29% higher with β-anomer)
Reported higher glycolytic flux with β-D-glucose in rat erythrocytes.
Km 53 μM for both anomers.
Glycolysis Erythrocyte metabolism Hexokinase anomeric specificity

cAMP and Ethanol Production in Yeast

In starved yeast cells, the addition of β-D-glucose at concentrations of 1.0 g/L or higher resulted in a higher cAMP peak compared to α-D-glucose addition [1]. β-D-Glucose was more rapidly metabolized to ethanol and CO₂ than α-D-glucose at these concentrations, despite no notable difference in uptake rates [1]. At 0.4 g/L, differences in cAMP and ethanol production were not significant; at 0.2 g/L or lower, α-D-glucose produced higher ethanol and exhibited higher uptake rates [1].

Yeast cAMP & Ethanol
Head-to-head
β-D-glucose yields higher cAMP peak and faster fermentation at ≥1.0 g/L
Concentration-dependent anomeric preference; β-anomer relevant for standard yeast culture.
Starved S. cerevisiae model.
Yeast metabolism cAMP signaling Fermentation kinetics

Pancreatic Islet Enzyme Anomer Specificity

In rat pancreatic islet homogenates, both α- and β-D-glucose are phosphorylated at the same rate [1]. However, the islet glucose-6-phosphate dehydrogenase (G6PDH) displays preferential affinity toward β-D-glucose-6-phosphate, correlating with a higher sorbitol content in β-D-glucose-exposed islets [1]. Conversely, islet phosphoglucose isomerase (PGI) is stereospecific for α-D-glucose-6-phosphate, resulting in lower glucose-6-phosphate concentrations and higher glycolytic flux to lactate and CO₂ with α-D-glucose [1]. This increased glycolytic flux with α-D-glucose is associated with more pronounced insulin release stimulation [1].

Islet Enzyme Specificity
Head-to-head
G6PDH prefers β-D-glucose-6-P; PGI stereospecific for α-D-glucose-6-P
Opposing enzyme stereospecificities channel β-anomer toward pentose phosphate pathway.
Rat pancreatic islet homogenates.
Pancreatic islet metabolism Glucose-6-phosphate dehydrogenase Phosphoglucose isomerase

β-D-Glucose Key Application Scenarios


Anomer-Specific Enzyme Kinetics and Isomerase Process Optimization

For researchers engineering glucose isomerase or optimizing high-fructose corn syrup production, β-D-glucose is essential as a defined substrate to establish baseline kinetic parameters. The 2.13-fold lower conversion rate of β-D-glucose compared to α-D-glucose by immobilized glucose isomerase [1] means that mutarotation kinetics must be explicitly accounted for in reactor design. Using β-D-glucose as the starting material enables precise measurement of the rate-limiting mutarotation step and validation of kinetic models that separate anomer-specific isomerization from mutarotation [1].

Pancreatic Beta-Cell Metabolism and Insulin Secretion

In studies of stimulus-secretion coupling in pancreatic islets, β-D-glucose is the appropriate choice when investigating the pentose phosphate pathway, polyol pathway, or G6PDH-mediated metabolic channeling. The preferential affinity of G6PDH for β-D-glucose-6-phosphate and the resulting elevated sorbitol content [2] cannot be replicated using α-D-glucose or equilibrium glucose. Conversely, researchers studying glycolytic flux and insulin release should note that α-D-glucose produces higher lactate/CO₂ and insulinotropic effects [2], making β-D-glucose an essential negative control for isolating pathway-specific contributions.

Yeast Metabolic Signaling and Fermentation

For Saccharomyces cerevisiae research involving cAMP signaling, ethanol production, or CO₂ evolution at standard culture glucose concentrations (≥1.0 g/L), β-D-glucose provides the physiologically relevant anomer that yields higher cAMP peaks and faster fermentation rates [3]. The concentration-dependent inversion of anomeric preference [3] necessitates that researchers use the specific anomer appropriate for their experimental concentration range rather than equilibrium glucose, which would confound results at both low and high concentrations.

Erythrocyte Glycolysis and Hexokinase Anomeric Specificity

In rat erythrocyte glycolysis studies, β-D-glucose is the preferred substrate for achieving maximal metabolic flux, producing 29% more lactate than α-D-glucose under identical conditions [4]. The higher transport rate (5.0 vs. 3.5 μmol/gHb) and increased hexokinase phosphorylation velocity (β/α ratio = 1.28) [4] make β-D-glucose the appropriate anomer for studies examining the rate-limiting steps of erythrocyte glucose utilization and for assays requiring maximal glycolytic output.

Application
Selection Property
Validation Focus
Glucose isomerase kinetics
Anomer-defined substrate purity
Mutarotation-corrected kinetic modeling
Pancreatic islet metabolism
Stereochemical control for pathway analysis
Pentose phosphate vs. glycolytic flux differentiation
Yeast cAMP/fermentation
Concentration-appropriate anomer selection
Anomer-dependent signaling and metabolic output
Erythrocyte glycolysis
Maximal hexokinase-compatible substrate
Glycolytic flux and transport rate quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-D-Glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.